5-Formyl-2-methoxybenzonitrile

説明

The exact mass of the compound 5-Formyl-2-methoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Formyl-2-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formyl-2-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

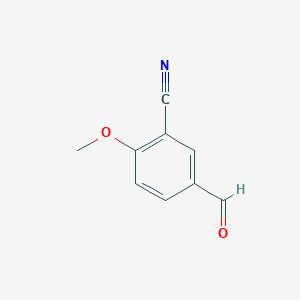

Structure

3D Structure

特性

IUPAC Name |

5-formyl-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIULCZQFGZTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306065 | |

| Record name | 5-Formyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-50-5 | |

| Record name | 5-Formyl-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21962-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyl-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-Formyl-2-methoxybenzonitrile chemical properties

An In-Depth Technical Guide to 5-Formyl-2-methoxybenzonitrile: Properties, Synthesis, and Applications

Introduction

5-Formyl-2-methoxybenzonitrile is a multifunctional aromatic compound of significant interest to the chemical and pharmaceutical sciences. Its structure, featuring a strategically substituted benzene ring with nitrile, methoxy, and formyl groups, makes it a highly versatile synthetic intermediate. The electron-withdrawing nitrile and formyl groups, combined with the electron-donating methoxy group, create a unique electronic profile that governs its reactivity and utility. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this valuable building block, with a focus on its practical application in the synthesis of complex molecular architectures.

Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Core Chemical Properties

The key identifying and physical properties of 5-Formyl-2-methoxybenzonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 21962-50-5 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [2][3] |

| Molecular Weight | 161.16 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 288.3 °C (Predicted) | [4] |

| Density | 1.18 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, sealed in dry conditions | [2] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of 5-Formyl-2-methoxybenzonitrile. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum provides clear diagnostic signals. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically between δ 9.8 and 10.1 ppm. The methoxy group (-OCH₃) protons will present as a sharp singlet around δ 3.9-4.1 ppm. The three aromatic protons will appear in the δ 7.0-8.0 ppm region, exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals. The aldehyde carbonyl carbon is the most downfield, typically appearing around δ 190 ppm. The nitrile carbon is found near δ 117-119 ppm. The aromatic carbons will resonate in the δ 110-165 ppm range, with the carbon attached to the methoxy group being the most shielded in that region. The methoxy carbon itself will appear around δ 56 ppm.

-

IR (Infrared Spectroscopy): The IR spectrum is defined by the characteristic vibrational frequencies of its functional groups. Key absorption bands would include a sharp, strong peak for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹, a strong carbonyl (C=O) stretch for the aldehyde at approximately 1690-1710 cm⁻¹, and C-O stretching for the methoxy ether group near 1250 cm⁻¹.[5]

-

MS (Mass Spectrometry): In mass spectrometry, 5-Formyl-2-methoxybenzonitrile is expected to show a prominent molecular ion peak [M]⁺ at m/z = 161. Fragmentation patterns would likely involve the loss of the formyl group (-29 Da) or methoxy group (-31 Da).

Synthesis and Purification

The synthesis of 5-Formyl-2-methoxybenzonitrile can be achieved through various routes, most commonly involving the electrophilic formylation of 2-methoxybenzonitrile. The Duff reaction, which uses hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, is a well-established method for introducing an aldehyde group ortho and para to an activating group.[6]

Synthetic Workflow Diagram

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 21962-50-5|5-Formyl-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 3. 2-Formyl-5-methoxybenzonitrile | C9H7NO2 | CID 46835342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. researchgate.net [researchgate.net]

- 6. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 5-Formyl-2-methoxybenzonitrile

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise characterization of molecular entities is not merely a preliminary step but the very bedrock of innovation. Small molecules, such as the substituted benzonitrile derivative 5-Formyl-2-methoxybenzonitrile , represent critical nodes in the synthesis of complex chemical architectures. Their utility as precursors hinges on a comprehensive understanding of their physical and chemical behaviors. This guide is crafted not as a rigid data sheet, but as a technical narrative for the discerning scientist. It aims to provide not only the "what" but the "why" behind the physical properties of this compound, grounding every piece of data in the principles of chemical structure and intermolecular forces. As we navigate through its properties, we will also explore the practical methodologies for their validation, ensuring that the information presented is not just theoretical but actionable in a laboratory setting.

Molecular Identity and Structural Rationale

At the heart of 5-Formyl-2-methoxybenzonitrile's physical properties lies its unique molecular architecture. The molecule, with the CAS Number 21962-50-5, is a trifunctional aromatic compound. Understanding the interplay of its constituent functional groups—the nitrile (-C≡N), the formyl (-CHO), and the methoxy (-OCH₃) groups—on the benzene ring is paramount to predicting and explaining its behavior.

Caption: 2D structure of 5-Formyl-2-methoxybenzonitrile.

The nitrile and formyl groups are strong electron-withdrawing groups, creating a significant dipole moment across the molecule. The methoxy group, conversely, is an electron-donating group. This electronic push-pull dynamic influences the molecule's polarity, crystal packing, and ultimately, its macroscopic physical properties.

Tabulated Physical Properties

For ease of reference and comparison, the known and predicted physical properties of 5-Formyl-2-methoxybenzonitrile are summarized below. It is critical to note that while some data points are from experimental sources, others are estimated based on the properties of structurally similar compounds due to a lack of comprehensive published data for this specific molecule.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₇NO₂ | Calculated from structure. |

| Molecular Weight | 161.16 g/mol | Calculated from atomic weights.[1] |

| CAS Number | 21962-50-5 | Confirmed through multiple chemical supplier databases.[1][2][3] |

| Appearance | White to off-white solid | As reported by commercial suppliers.[3] This solid-state at room temperature is indicative of significant intermolecular forces. |

| Melting Point | No experimental data available | Safety Data Sheets from multiple suppliers indicate no available data.[2] Based on isomers like 4-formyl-3-methoxybenzonitrile (109-111 °C), a relatively high melting point is expected due to strong dipole-dipole interactions and potential for efficient crystal lattice packing. |

| Boiling Point | 288.3 °C | Reported by chemical suppliers.[3] The high boiling point is a direct consequence of the molecule's polarity and molecular weight, requiring substantial energy to overcome intermolecular attractions in the liquid phase. |

| Density | 1.18 g/cm³ | Reported by chemical suppliers.[3] This value, greater than water, reflects a compact crystal packing in the solid state. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF). | Predicted based on the properties of benzonitriles and aromatic aldehydes. The polar functional groups are not sufficient to overcome the hydrophobicity of the benzene ring for significant aqueous solubility. |

| Storage | Sealed in dry, 2-8°C, under inert gas | Recommended by suppliers to prevent degradation, likely due to the reactivity of the aldehyde group towards oxidation and potential moisture sensitivity.[1][3] |

Spectroscopic Fingerprint: Elucidating the Molecular Structure

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. Below are the expected spectroscopic characteristics of 5-Formyl-2-methoxybenzonitrile, including available experimental data and predictions based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR Spectrum: An experimental ¹H NMR spectrum is available for 5-Formyl-2-methoxybenzonitrile, which provides critical information about the proton environments.

-

Expected Chemical Shifts (ppm):

-

~10.0 (s, 1H): Aldehyde proton (-CHO). This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

-

~7.8-8.0 (m, 2H): Aromatic protons ortho and para to the formyl group, deshielded by its electron-withdrawing nature.

-

~7.1-7.3 (m, 1H): Aromatic proton ortho to the methoxy group, which experiences some shielding.

-

~3.9 (s, 3H): Methoxy protons (-OCH₃).

-

-

-

¹³C NMR Spectrum: While no specific experimental spectrum is readily available, the chemical shifts can be reliably predicted based on extensive databases of similar compounds.

-

Expected Chemical Shifts (ppm):

-

~190: Aldehyde carbonyl carbon.

-

~160: Aromatic carbon attached to the methoxy group.

-

~110-140: Aromatic carbons.

-

~118: Nitrile carbon.

-

~56: Methoxy carbon.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The expected characteristic absorption bands for 5-Formyl-2-methoxybenzonitrile are as follows:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2950 - 2850 | Corresponds to the C-H bonds of the methoxy group. |

| Aldehyde C-H Stretch | 2850 - 2750 | Often appears as a pair of weak to medium bands, a characteristic feature of aldehydes. |

| Nitrile (C≡N) Stretch | 2240 - 2220 | A sharp, medium-intensity peak, highly characteristic of the nitrile functional group. |

| Carbonyl (C=O) Stretch | 1710 - 1685 | A strong, sharp absorption due to the aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde. |

| Aromatic C=C Bending | 1600 - 1450 | A series of peaks indicating the presence of the benzene ring. |

| C-O Stretch | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Associated with the aryl-alkyl ether linkage of the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The expected molecular ion peak would be at an m/z (mass-to-charge ratio) of 161, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of H· (m/z 160): A common fragmentation for aldehydes.

-

Loss of ·CHO (m/z 132): Cleavage of the formyl group.

-

Loss of ·OCH₃ (m/z 130): Cleavage of the methoxy group.

-

Experimental Protocols for Physical Property Determination

To ensure the integrity of research, experimental validation of physical properties is crucial. The following are detailed, self-validating protocols for the characterization of 5-Formyl-2-methoxybenzonitrile.

Melting Point Determination

Causality: The melting point is a measure of the thermal energy required to overcome the crystal lattice forces of a solid. For a pure crystalline compound, this transition is sharp. The presence of impurities disrupts the crystal lattice, typically leading to a lower and broader melting range. Given the polar nature of 5-Formyl-2-methoxybenzonitrile, strong dipole-dipole interactions are expected to result in a relatively high melting point.

Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent (e.g., P₄O₁₀ or anhydrous CaSO₄) for at least 24 hours.

-

Finely powder a small amount of the dried sample using a mortar and pestle. This ensures uniform heat transfer.

-

-

Capillary Loading:

-

Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

-

Measurement:

-

Place the loaded capillary into a calibrated melting point apparatus.

-

Heat the sample rapidly to approximately 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the completion of melting).

-

The melting point is reported as this range. A narrow range (< 2 °C) is indicative of high purity.

-

Caption: Workflow for accurate melting point determination.

Spectroscopic Analysis Protocols

The following outlines the standard procedures for acquiring the spectroscopic data discussed previously.

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Formyl-2-methoxybenzonitrile in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

-

For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, powdered sample of the compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Structure-Property Relationships and Field Insights

The physical properties of 5-Formyl-2-methoxybenzonitrile are a direct manifestation of its molecular structure.

Sources

5-Formyl-2-methoxybenzonitrile structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-Formyl-2-methoxybenzonitrile

Introduction

5-Formyl-2-methoxybenzonitrile (CAS No: 21962-50-5) is a substituted aromatic compound featuring three key functional groups: a nitrile, an aldehyde (formyl), and a methoxy ether. With the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol , this compound serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the versatile reactivity of its functional groups, which can be selectively targeted in multi-step synthetic pathways.

The unambiguous confirmation of its molecular structure is a critical prerequisite for its use in any research or development context, ensuring the integrity of subsequent experimental results. This guide provides a comprehensive, multi-technique approach to the structure elucidation of 5-formyl-2-methoxybenzonitrile. We will move beyond a simple recitation of data to explain the causal logic behind the selection of each analytical technique, demonstrating how an integrated workflow creates a self-validating system for structural confirmation. This approach combines chromatographic purity assessment with spectroscopic analysis, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.

Integrated Analytical Workflow

Caption: Overall workflow for the structure elucidation of 5-formyl-2-methoxybenzonitrile.

Part 1: Purity Assessment via Chromatography

Rationale: Before committing to time-intensive spectroscopic analysis, it is imperative to ascertain the purity of the sample. The presence of significant impurities, such as starting materials or reaction byproducts, can confound spectral interpretation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a non-destructive technique suitable for analyzing thermally sensitive compounds. A pure sample should yield a single major peak in the chromatogram.

Experimental Protocol: HPLC Analysis

-

Solvent Preparation: Prepare the mobile phase, typically a mixture of HPLC-grade acetonitrile and water.

-

Sample Preparation: Accurately weigh approximately 1 mg of 5-formyl-2-methoxybenzonitrile and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase.

-

Set the detector to a wavelength where the analyte absorbs strongly, typically around 254 nm for an aromatic system.

-

-

Injection & Analysis: Inject 5-10 µL of the sample solution and run the analysis.

-

Data Processing: Integrate the peaks and calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 5 µL |

| Table 1: Typical HPLC parameters for purity analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal purity information and simultaneously offers preliminary mass data. This is suitable for volatile and thermally stable compounds like 5-formyl-2-methoxybenzonitrile.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation:

-

Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Set the GC oven with a temperature program (e.g., start at 100°C, ramp to 250°C).

-

-

Injection & Analysis: Inject 1 µL of the sample solution into the heated inlet. The separated components will be analyzed by the mass spectrometer.

-

Data Processing: The resulting chromatogram will show peaks for separated compounds. A pure sample will show one dominant peak. The mass spectrum of this peak can provide an initial confirmation of the molecular weight.[3]

Part 2: Molecular Formula and Fragmentation (Mass Spectrometry)

Rationale: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high precision (typically <5 ppm), allowing for the calculation of a unique molecular formula.

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol. A trace amount of formic acid or ammonium acetate can be added to promote ionization.

-

Instrumentation: Infuse the sample directly into an ESI source coupled to a high-resolution analyzer like an Orbitrap or Time-of-Flight (TOF).

-

Analysis: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Data Processing: Use the instrument software to calculate the elemental composition from the measured accurate mass of the molecular ion.

| Parameter | Expected Value |

| Molecular Formula | C₉H₇NO₂ |

| Exact Mass (Monoisotopic) | 161.0477 u |

| Expected Ion [M+H]⁺ | 162.0550 u |

| Table 2: Predicted HRMS Data. |

Fragmentation Analysis: The mass spectrometer can also be used to fragment the molecule (MS/MS), providing clues about its structure. The primary fragments are expected from the loss of stable neutral molecules or radicals.

Caption: Predicted ESI-MS/MS fragmentation pathway for 5-formyl-2-methoxybenzonitrile.

Part 3: Functional Group Identification (Infrared Spectroscopy)

Rationale: Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the vibration of its bonds.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Apply pressure to ensure good contact and collect the spectrum.

-

Data Processing: Identify the key absorption bands and assign them to the corresponding functional groups.

The spectrum of 5-formyl-2-methoxybenzonitrile is expected to show distinct peaks for the nitrile, aldehyde, and aromatic functionalities.[5][6]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) | Medium |

| ~2850 and ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) | Medium, Sharp |

| 2260 - 2220 | C≡N Stretch | Nitrile | Medium to Strong, Sharp |

| 1705 - 1685 | C=O Stretch (conjugated) | Aldehyde | Strong, Sharp |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium |

| 1250 - 1000 | C-O Stretch | Aryl Ether | Strong |

| Table 3: Predicted Infrared Absorption Bands.[7] |

Part 4: Definitive Structure and Connectivity (NMR Spectroscopy)

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Two-dimensional (2D) NMR experiments establish the final atom-to-atom connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Perform ¹H, ¹³C, and 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted ¹H and ¹³C NMR Data

The substitution pattern (1-cyano, 2-methoxy, 5-formyl) dictates the expected chemical shifts and coupling patterns of the three aromatic protons.

| Atom Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | - | ~105 - 110 |

| 2 | - | - | ~160 - 165 | |

| 3 | ~7.2 - 7.4 | d | 1H | ~115 - 120 |

| 4 | ~7.9 - 8.1 | dd | 1H | ~135 - 140 |

| 5 | - | - | ~130 - 135 | |

| 6 | ~8.1 - 8.3 | d | 1H | ~130 - 135 |

| CHO | ~9.9 - 10.1 | s | 1H | ~188 - 192 |

| CN | - | - | - | ~115 - 118 |

| OCH₃ | ~3.9 - 4.1 | s | 3H | ~55 - 58 |

| Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃). |

2D NMR and Connectivity Confirmation

While ¹H and ¹³C spectra provide the pieces, 2D NMR puts the puzzle together.

-

HSQC: This experiment correlates each proton with its directly attached carbon, confirming the assignments in Table 4 (e.g., the proton at ~7.2 ppm is attached to the carbon at ~115 ppm).

-

HMBC: This is the key experiment for establishing the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the substitution pattern of 5-formyl-2-methoxybenzonitrile.

Interpretation of Key HMBC Correlations:

-

The methoxy protons (~4.0 ppm) will show a correlation to the carbon they are attached to (C2, ~160 ppm) and the adjacent C3. This places the methoxy group next to a protonated carbon.

-

The aldehyde proton (~10.0 ppm) will correlate to the aldehyde carbon (C=O, ~190 ppm), the carbon it is attached to (C5), and the adjacent carbons C4 and C6.

-

The aromatic proton H6 will show correlations to C5 (with the aldehyde) and C1 (with the nitrile), definitively placing it between these two groups.

-

The aromatic proton H4 will correlate to C5 (aldehyde) and C3, confirming its position.

Conclusion

The structure elucidation of 5-formyl-2-methoxybenzonitrile is achieved through a systematic and integrated analytical approach. Chromatographic techniques first establish sample purity. Subsequently, high-resolution mass spectrometry confirms the elemental composition, C₉H₇NO₂. Infrared spectroscopy provides rapid identification of the key nitrile, aldehyde, ether, and aromatic functional groups. Finally, a full suite of 1D and 2D NMR experiments provides incontrovertible evidence of the atomic connectivity, confirming the 1,2,5-substitution pattern on the benzene ring. Each piece of data corroborates the others, leading to a self-validating and unambiguous structural assignment essential for its application in scientific research and development.

References

-

Reddy, T. J., et al. (2021). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters, 23(15), 5989–5993. Available at: [Link]

-

Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Communications Chemistry, 7(1), 123. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835342, 2-Formyl-5-methoxybenzonitrile. Retrieved from [Link]

-

Szigeti, Z., et al. (2010). Principal component analysis for a better understanding of the herbicidal effectivity of some benzonitriles. Communications in Agricultural and Applied Biological Sciences, 75(4), 723-730. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). Good Price CAS: 21962-50-5 | 5-Formyl-2-methoxy-benzonitrile for Sale. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Kuchar, M. (1973). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry, 38(1), 190-192. Available at: [Link]

-

ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. Retrieved from [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (2022). Preparation of Benzonitriles, Part 1: From Aryl Halides. YouTube. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Available at: [Link]

-

Supplementary Information for Acetonitrile and Benzonitrile as Versatile Amino Sources. (n.d.). Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

Sources

- 1. 2-Formyl-5-methoxybenzonitrile | C9H7NO2 | CID 46835342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. researchgate.net [researchgate.net]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

An In-Depth Technical Guide to 5-Formyl-2-methoxybenzonitrile (CAS: 21962-50-5): A Key Building Block for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Synthetic Potential of a Versatile Aromatic Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Formyl-2-methoxybenzonitrile, a trifunctional aromatic compound, has emerged as a valuable building block, offering a unique combination of reactive sites for the elaboration of novel chemical entities. This guide, intended for the discerning researcher, provides a comprehensive overview of this reagent, from its fundamental properties and synthesis to its applications in the pursuit of new therapeutic agents and advanced materials. By elucidating the chemical causality behind its reactivity and providing actionable experimental insights, this document aims to empower scientists to fully leverage the synthetic potential of this versatile molecule.

Section 1: Core Chemical and Physical Characteristics

5-Formyl-2-methoxybenzonitrile is a white to off-white solid at room temperature.[1] Its structure is characterized by a benzene ring substituted with a formyl (-CHO) group at position 5, a methoxy (-OCH3) group at position 2, and a nitrile (-CN) group at position 1. This unique arrangement of electron-withdrawing (formyl and nitrile) and electron-donating (methoxy) groups dictates its chemical behavior and synthetic utility.

| Property | Value | Source(s) |

| CAS Number | 21962-50-5 | [2] |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 288.3 °C (Predicted) | [1] |

| Density | 1.18 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C, stored under nitrogen in a dry environment | [1] |

Section 2: Strategic Synthesis of 5-Formyl-2-methoxybenzonitrile

Proposed Synthetic Pathway: Formylation of 2-Methoxybenzonitrile

A plausible and widely used method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction. The methoxy group at the 2-position is an ortho-, para-director, and while the nitrile is a meta-director, the activating nature of the methoxy group would likely favor formylation at the para-position (position 5).

Sources

An In-Depth Technical Guide to the Synthesis of 5-Formyl-2-methoxybenzonitrile: A Key Intermediate in Pharmaceutical Development

Introduction

5-Formyl-2-methoxybenzonitrile is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and biologically active molecules. Its unique trifunctional arrangement, featuring a nitrile, an aldehyde, and a methoxy group on a benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic routes to this valuable compound, providing not only detailed experimental protocols but also the underlying chemical principles that govern each transformation. Designed for researchers, medicinal chemists, and process development scientists, this document aims to be a comprehensive resource for the efficient and scalable synthesis of 5-Formyl-2-methoxybenzonitrile.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 5-Formyl-2-methoxybenzonitrile can be broadly categorized into two main strategies: direct formylation of the aromatic ring of 2-methoxybenzonitrile and the functional group transformation of a pre-existing substituent at the 5-position. The choice of strategy is often dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product.

| Synthetic Strategy | Key Transformation | Common Reagents | Key Advantages | Potential Challenges |

| Direct Formylation | Electrophilic Aromatic Substitution | Vilsmeier-Haack reagent (DMF/POCl₃), Duff reaction reagents (Hexamethylenetetramine/acid) | Fewer synthetic steps, potentially higher atom economy. | Regioselectivity can be an issue with highly activated rings, harsh reaction conditions may be required. |

| Functional Group Transformation | Oxidation of a methyl or hydroxymethyl group, Hydrolysis of a dihalomethyl group | Oxidizing agents (e.g., MnO₂, PCC), Sommelet reaction conditions | Can offer better regiocontrol, milder conditions may be possible for the final step. | Requires a multi-step synthesis of the precursor, may involve hazardous intermediates. |

Route 1: Direct Formylation of 2-Methoxybenzonitrile

Directly introducing a formyl group onto the electron-rich aromatic ring of 2-methoxybenzonitrile is an attractive and convergent approach. The methoxy group is an ortho-, para-director, and with the ortho position to the methoxy group being occupied by the nitrile, the formylation is directed to the para position (C5).

The Vilsmeier-Haack Reaction: A Powerful Formylation Tool

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the electron-rich 2-methoxybenzonitrile. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[3][5]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (3 equivalents) to 0-5 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent forms as a crystalline solid.

-

Reaction: To the pre-formed Vilsmeier reagent, add 2-methoxybenzonitrile (1 equivalent) portion-wise, ensuring the temperature does not exceed 20 °C. After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product will precipitate out. Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

The Duff Reaction: A Classic Approach for Phenols and their Ethers

The Duff reaction is another method for the ortho- and para-formylation of aromatic compounds, particularly phenols and their ethers.[6] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[7][8]

The mechanism of the Duff reaction is complex and is believed to involve the initial aminomethylation of the aromatic ring by an electrophilic species generated from HMTA in the acidic medium. Subsequent hydrolysis of the resulting benzylamine derivative leads to the formation of the aldehyde.[6]

Caption: Simplified workflow of the Duff Reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxybenzonitrile (1 equivalent), hexamethylenetetramine (1.5 equivalents), and glacial acetic acid.

-

Reaction: Heat the mixture to reflux (around 120-130 °C) and maintain for 8-12 hours. The reaction mixture will typically turn dark.

-

Workup and Purification: After cooling, pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid. Heat the mixture to hydrolyze the intermediate. The crude product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is typically achieved by column chromatography.

Route 2: Functional Group Transformation of 5-Substituted 2-Methoxybenzonitriles

An alternative strategy involves the synthesis of a 2-methoxybenzonitrile derivative with a suitable precursor group at the 5-position, which is then converted to the formyl group in the final step. This approach can offer advantages in terms of regioselectivity and may be more amenable to certain starting materials.

Oxidation of 5-Methyl-2-methoxybenzonitrile

This route involves the initial synthesis of 5-methyl-2-methoxybenzonitrile, followed by its selective oxidation to the corresponding aldehyde.

This precursor can be synthesized from commercially available 3-methyl-anisole via bromination followed by cyanation, or from 4-methyl-2-aminophenol through a Sandmeyer reaction to introduce the nitrile group, followed by methylation of the hydroxyl group.

The selective oxidation of the methyl group to an aldehyde in the presence of a nitrile and a methoxy group requires a mild and selective oxidizing agent.

Caption: Oxidation of 5-methyl-2-methoxybenzonitrile.

-

Reaction: To a solution of 5-methyl-2-methoxybenzonitrile (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride, add a selective oxidizing agent like manganese dioxide (MnO₂, 5-10 equivalents) or pyridinium chlorochromate (PCC, 1.5 equivalents).

-

Reaction Conditions: The reaction with MnO₂ is typically carried out at reflux for an extended period (24-48 hours), while the oxidation with PCC is usually performed at room temperature for a few hours.

-

Workup and Purification: After the reaction is complete (monitored by TLC), the solid manganese salts are filtered off. In the case of PCC, the reaction mixture is filtered through a pad of silica gel. The filtrate is then concentrated, and the crude product is purified by column chromatography.

The Sommelet Reaction of 5-Bromomethyl-2-methoxybenzonitrile

The Sommelet reaction provides a method for converting a benzylic halide to an aldehyde using hexamethylenetetramine.[9][10][11] This route requires the initial preparation of 5-bromomethyl-2-methoxybenzonitrile.

This intermediate can be prepared from 5-methyl-2-methoxybenzonitrile via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN.

The reaction involves the formation of a quaternary ammonium salt between the benzylic bromide and HMTA, which then undergoes hydrolysis to yield the aldehyde.[9][12]

-

Salt Formation: A solution of 5-bromomethyl-2-methoxybenzonitrile (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in a solvent like chloroform or ethanol is heated to reflux for 2-4 hours to form the quaternary ammonium salt.

-

Hydrolysis: The solvent is removed, and the resulting salt is hydrolyzed by heating with aqueous acetic acid or dilute hydrochloric acid.

-

Workup and Purification: The product is extracted into an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Characterization of 5-Formyl-2-methoxybenzonitrile

The identity and purity of the synthesized 5-Formyl-2-methoxybenzonitrile should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aldehyde proton (~10 ppm), aromatic protons, and the methoxy group protons (~3.9 ppm).[13][14] |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), nitrile carbon (~117 ppm), and aromatic and methoxy carbons.[13][15] |

| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), the nitrile C≡N stretch (~2230 cm⁻¹), and C-O stretching of the methoxy group.[15] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₇NO₂). |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Conclusion and Future Perspectives

The synthesis of 5-Formyl-2-methoxybenzonitrile can be accomplished through several viable routes, each with its own set of advantages and disadvantages. For laboratory-scale synthesis, the Vilsmeier-Haack reaction often provides a direct and efficient method. For larger-scale production, a multi-step synthesis involving the oxidation of a methyl precursor might be more cost-effective and scalable, avoiding some of the hazardous reagents associated with direct formylation methods.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including cost, scale, and the availability of starting materials and reagents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and development scientists to make informed decisions and successfully synthesize this important pharmaceutical intermediate. Further research into greener and more catalytic approaches for formylation reactions will undoubtedly continue to refine the synthesis of this and other valuable chemical building blocks.

References

- Chatterjee, T., & Banerjee, A. (2023). Mechanochemical Duff Reaction. The Journal of Organic Chemistry.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1990.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 1-465.

- Mayer, F., & English, F. A. (1918). Über die Einwirkung von Hexamethylentetramin auf einige Benzylchloride. Justus Liebig's Annalen der Chemie, 417(1), 60-77.

- Sommelet, M. (1913). Sur un mode de transformation des halogénures benzyliques en aldéhydes. Comptes Rendus de l'Académie des Sciences, 157, 852-854.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217.

- Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxyaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-197.

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.

- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.

- Google Patents. (n.d.). Process for formylation of aromatic compounds.

- Google Patents. (n.d.). Anisole derivatives.

-

Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

-

YouTube. (2023). Sommelet Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

ResearchGate. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

-

Sciforum. (2024). Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. Retrieved from [Link]

-

MDPI. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Retrieved from [Link]

-

ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

Wikipedia. (2023). Formylation. Retrieved from [Link]

-

MDPI. (2022). NMR Characterization of Lignans. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

-

ACS Publications. (2023). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]

-

Material Science Research India. (n.d.). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][3][16]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

NIH. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Retrieved from [Link]

-

ResearchGate. (2022). Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Sommelet Reaction. Retrieved from [Link]

-

PMC. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

NIH. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Retrieved from [Link]

-

SciRP.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances On Direct Formylation Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Different formylation methods. 1[10], 2[4][17], 3[18]. Retrieved from [Link]

-

BG. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 10. organicreactions.org [organicreactions.org]

- 11. grokipedia.com [grokipedia.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 16. researchgate.net [researchgate.net]

- 17. US4746747A - Anisole derivatives - Google Patents [patents.google.com]

- 18. scirp.org [scirp.org]

5-Formyl-2-methoxybenzonitrile IUPAC name

An In-depth Technical Guide to 5-Formyl-2-methoxybenzonitrile: IUPAC Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract

5-Formyl-2-methoxybenzonitrile is a substituted aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its bifunctional nature, featuring both a reactive aldehyde (formyl) group and a versatile nitrile moiety, establishes it as a valuable synthetic intermediate. This guide provides a comprehensive analysis of its formal IUPAC nomenclature, outlines a logical synthetic strategy with detailed protocols, and explores its application as a scaffold in the synthesis of complex, biologically active molecules. By synthesizing information from chemical databases and the primary literature, this document serves as a technical resource for researchers leveraging this and structurally related building blocks in their discovery programs.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and name is fundamental to scientific communication and reproducibility. This section elucidates the formal naming convention for 5-Formyl-2-methoxybenzonitrile and distinguishes it from its structural isomers.

IUPAC Name Elucidation

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is derived by identifying the principal functional group and then locating all substituents accordingly.

-

Principal Functional Group : The nitrile (-C≡N) group attached to a benzene ring defines the parent molecule as benzonitrile .

-

Numbering : According to IUPAC rules, the carbon atom of the nitrile group is designated as position 1 of the benzene ring. The ring is then numbered to give the substituents the lowest possible locants.

-

Substituents : The molecule contains a methoxy (-OCH₃) group and a formyl (-CHO) group.

-

Locant Assignment : Numbering from the nitrile at C1, the methoxy group is at position C2, and the formyl group is at position C5.

-

Final Assembly : Combining the elements, the unambiguous IUPAC name is 5-formyl-2-methoxybenzonitrile .

Diagram 1: IUPAC Numbering Convention

Caption: IUPAC numbering for 5-formyl-2-methoxybenzonitrile.

Physicochemical Properties

A summary of the key identifiers and properties for 5-formyl-2-methoxybenzonitrile is provided below.[1][2][3]

| Property | Value | Source |

| CAS Number | 21962-50-5 | [1] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1] |

| SMILES | COC1=C(C=C(C=C1)C=O)C#N | [2] |

| InChIKey | DNIULCZQFGZTRF-UHFFFAOYSA-N | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Distinction from Structural Isomers

It is critical to distinguish 5-formyl-2-methoxybenzonitrile from its isomers, which possess the same molecular formula but different substitution patterns and, consequently, different chemical properties and applications. For instance, 4-formyl-3-methoxybenzonitrile (CAS 21962-45-8) is a known intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[4] Another isomer, 2-formyl-5-methoxybenzonitrile (CAS 21962-47-0), is also commercially available.[5] Precise nomenclature is therefore paramount in sourcing and experimental design.

Synthesis and Mechanistic Insights

The synthesis of 5-formyl-2-methoxybenzonitrile is not widely detailed in the primary literature; however, a robust synthetic route can be designed based on established organometallic and electrophilic aromatic substitution reactions. The logical starting material is the commercially available 2-methoxybenzonitrile.[6]

Retrosynthetic Analysis

A retrosynthetic approach identifies the most logical bond disconnection to simplify the target molecule into available precursors. The key transformation is the introduction of the formyl group at the C5 position, which is para to the methoxy group and meta to the nitrile group. The electron-donating methoxy group is an ortho-, para-director, making the C5 position an accessible site for electrophilic formylation.

Diagram 2: Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Ortho-Lithiation followed by Formylation

A highly effective method for regioselective formylation is directed ortho-lithiation, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The nitrile group is a known directed metalation group, but the methoxy group can also direct lithiation. In this case, lithiation is expected to occur at the C6 position, ortho to the methoxy group. An alternative, more direct approach for formylation para to the methoxy group would be a Vilsmeier-Haack or Friedel-Crafts formylation, which are classic electrophilic aromatic substitutions.

Protocol: Vilsmeier-Haack Formylation

This protocol is a well-established method for introducing a formyl group onto electron-rich aromatic rings.

-

Reagent Preparation : In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq.) with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent, [ClCH=N(CH₃)₂]Cl.

-

Reaction : Dissolve 2-methoxybenzonitrile (1.0 eq.) in an appropriate solvent (e.g., 1,2-dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Heating : After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Work-up : Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a saturated sodium hydroxide or sodium carbonate solution to pH 8-9 to hydrolyze the intermediate iminium salt.

-

Extraction : Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 5-formyl-2-methoxybenzonitrile.

Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques:

-

¹H NMR : To confirm the substitution pattern and presence of formyl, methoxy, and aromatic protons.

-

¹³C NMR : To identify the number of unique carbon environments, including the nitrile and carbonyl carbons.

-

FT-IR Spectroscopy : To detect characteristic vibrational frequencies for the nitrile (C≡N, ~2230 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and C-O ether stretches.

-

Mass Spectrometry : To verify the molecular weight (161.16 g/mol ) and fragmentation pattern.[2]

Applications in Medicinal Chemistry and Drug Development

The true value of 5-formyl-2-methoxybenzonitrile lies in its utility as a versatile building block for creating more complex molecules, a cornerstone of modern drug discovery.[7][8] Its bifunctional nature allows for orthogonal chemical modifications.

Diagram 3: Synthetic Utility Workflow

Caption: Diverse reactions enabled by the compound's functional groups.

Role as a Bifunctional Synthetic Intermediate

The aldehyde and nitrile groups serve as chemical handles for a wide array of transformations:

-

The Formyl Group : Can undergo reductive amination to install various amine side chains, Wittig reactions to form alkenes, and oxidation to a carboxylic acid.

-

The Nitrile Group : Can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles.

This orthogonality allows for the systematic and modular construction of compound libraries to explore structure-activity relationships (SAR) in drug discovery campaigns.

Relevance in Pharmaceutical Scaffolds

While direct applications of 5-formyl-2-methoxybenzonitrile are not extensively documented, the importance of the cyanobenzaldehyde scaffold is well-established. Structurally related compounds are key intermediates in the synthesis of high-value pharmaceuticals. For example, 2-fluoro-5-formylbenzonitrile is a crucial building block for Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[9] The strategic placement of methoxy, formyl, and nitrile groups provides a framework for synthesizing novel heterocyclic systems and other complex molecular architectures relevant to drug design.[10][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. 5-Formyl-2-methoxybenzonitrile is associated with the following hazard statements:

-

H302 : Harmful if swallowed.

-

H312 : Harmful in contact with skin.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H332 : Harmful if inhaled.

-

H335 : May cause respiratory irritation.

Precautionary Statements : P261, P280, P301+P312, P302+P352, P305+P351+P338.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[12]

Conclusion

5-Formyl-2-methoxybenzonitrile is a valuable and versatile chemical intermediate whose utility is derived from its distinct, orthogonally reactive functional groups. A clear understanding of its IUPAC nomenclature is essential for distinguishing it from its isomers and ensuring the correct material is used in synthesis. Its role as a building block, exemplified by the pharmaceutical importance of the broader cyanobenzaldehyde class, makes it a compound of high interest for researchers in organic synthesis and drug discovery. The synthetic strategies and applications outlined in this guide provide a technical foundation for scientists seeking to leverage this molecule in the creation of novel and complex chemical entities.

References

-

Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. ACS Publications. Available at: [Link]

-

2-Formyl-5-methoxybenzonitrile | C9H7NO2 | CID 46835342. PubChem - NIH. Available at: [Link]

- Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.

- A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4. Google Patents.

-

5-formyl-2-methoxybenzonitrile (C9H7NO2). PubChemLite. Available at: [Link]

-

The stable conformations and vibronic and cation spectroscopy of 2-ethoxybenzonitrile. ScienceDirect. Available at: [Link]

-

United States Patent (12). Googleapis.com. Available at: [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

-

Pharmaceutical cocrystals: from serendipity to design to application. PubMed. Available at: [Link]

-

2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. Available at: [Link]

-

Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH. Available at: [Link]

-

5-Formyl-2-methoxybenzonitrile | C9H7NO2 | CID 22620785. PubChem - NIH. Available at: [Link]

-

5-formyl-2-methylbenzonitrile (C9H7NO). PubChemLite. Available at: [Link]

Sources

- 1. 21962-50-5|5-Formyl-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 5-formyl-2-methoxybenzonitrile (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 3. 5-Formyl-2-methoxybenzonitrile | C9H7NO2 | CID 22620785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 5. 2-Formyl-5-methoxybenzonitrile | C9H7NO2 | CID 46835342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxybenzonitrile(6609-56-9) IR Spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Formyl-2-methylbenzonitrile|CAS 27613-36-1 [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pharmaceutical cocrystals: from serendipity to design to application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

5-Formyl-2-methoxybenzonitrile molecular weight

An In-Depth Technical Guide to 5-Formyl-2-methoxybenzonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

5-Formyl-2-methoxybenzonitrile is a substituted aromatic compound featuring three key functional groups: a nitrile, an aldehyde, and a methoxy ether. This unique combination makes it a highly valuable and versatile building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its strategic placement of reactive sites allows for the construction of complex molecular architectures and heterocyclic systems that are central to the development of novel therapeutic agents. This guide provides a comprehensive technical overview of 5-Formyl-2-methoxybenzonitrile, covering its physicochemical properties, robust methods for its synthesis and characterization, safety protocols, and its applications as a pivotal intermediate in drug discovery.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. 5-Formyl-2-methoxybenzonitrile is an off-white to light yellow solid at room temperature.[1] Its structural attributes and key identifiers are critical for unambiguous sourcing and regulatory compliance.

The molecular structure of 5-Formyl-2-methoxybenzonitrile consists of a benzene ring substituted with a cyano group (at C1), a methoxy group (at C2), and a formyl (aldehyde) group (at C5). This substitution pattern dictates its reactivity and its utility in directed synthesis.

Caption: Chemical structure of 5-Formyl-2-methoxybenzonitrile.

Table 1: Physicochemical Data and Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 161.16 g/mol | [2][3] |

| Molecular Formula | C₉H₇NO₂ | [2][3] |

| CAS Number | 21962-50-5 | [3] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 109-111 °C | [1] |

| Boiling Point | 318 °C | [1] |

| IUPAC Name | 5-formyl-2-methoxybenzonitrile | [2] |

| Common Synonyms | 2-Cyano-4-methoxybenzaldehyde | [2] |

| SMILES | COC1=CC=C(C=C1C#N)C=O | [3] |

| InChI Key | KEDMRUNNPUDXOQ-UHFFFAOYSA-N |[2] |

Synthesis and Purification Protocol

The synthesis of 5-Formyl-2-methoxybenzonitrile requires a regioselective formylation of the precursor, 2-methoxybenzonitrile. The choice of synthetic route is governed by factors such as yield, scalability, and the cost of starting materials. The Vilsmeier-Haack reaction is a well-established and effective method for introducing a formyl group onto an electron-rich aromatic ring.

Causality of Experimental Design: The methoxy group at the C2 position is an ortho-, para-directing activator. Since the ortho position (C3) is sterically hindered, and the other ortho position (C6) is less activated, the formylation reaction preferentially occurs at the para position (C5), leading to the desired product with high regioselectivity. The Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) acts as a mild electrophile, which is crucial for avoiding unwanted side reactions.

Caption: General workflow for the synthesis of 5-Formyl-2-methoxybenzonitrile.

Step-by-Step Synthesis Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C to form the Vilsmeier reagent.

-

Reaction: Dissolve 2-methoxybenzonitrile in DMF and add it slowly to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water to yield the pure product.

Analytical Characterization for Structural Validation

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This self-validating system confirms that the material meets the stringent quality standards required for drug development.[4][5]

Caption: Workflow for the analytical validation of 5-Formyl-2-methoxybenzonitrile.

Table 2: Expected Spectroscopic Data

| Technique | Expected Result | Interpretation |

|---|---|---|

| ¹H NMR | Singlet ~9.9 ppm (1H)Multiplets ~7.5-7.9 ppm (3H)Singlet ~3.9 ppm (3H) | Aldehyde protonAromatic protonsMethoxy group protons |

| ¹³C NMR | Peak >185 ppmPeaks 110-165 ppmPeak ~117 ppmPeak ~56 ppm | Aldehyde carbonyl carbonAromatic and nitrile carbonsNitrile carbonMethoxy carbon |

| IR Spectroscopy | ~2230 cm⁻¹ (strong)~1700 cm⁻¹ (strong)~2850, 2750 cm⁻¹ (medium)~1250 cm⁻¹ (strong) | C≡N (nitrile) stretchC=O (aldehyde) stretchAldehydic C-H stretchC-O (ether) stretch |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 161 | Corresponds to the molecular weight of C₉H₇NO₂ |

Safety, Handling, and Storage

Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound. 5-Formyl-2-methoxybenzonitrile is classified with several hazards.

-

Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is required. Work should be conducted in a well-ventilated fume hood.[7]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, refrigeration at 2-8°C is recommended.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Applications in Drug Discovery and Organic Synthesis

The true value of 5-Formyl-2-methoxybenzonitrile lies in its capacity as a versatile intermediate. Its three distinct functional groups can be selectively manipulated to build complex molecular frameworks. For instance, its isomer, 4-formyl-3-methoxybenzonitrile, is a known intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1] This highlights the relevance of this molecular scaffold in developing modern therapeutics.

Example Application: Synthesis of a Substituted Quinazoline Core The aldehyde group can undergo condensation with an amine, while the nitrile can be reduced or hydrolyzed. This dual reactivity is powerful for constructing heterocyclic systems, which are prevalent in pharmaceuticals.

Caption: A potential synthetic pathway utilizing 5-Formyl-2-methoxybenzonitrile.

This pathway illustrates how the aldehyde facilitates the initial imine formation and cyclization, leading to a core structure that can be further elaborated, demonstrating the compound's role in accelerating the discovery of new chemical entities.[8][9]

Conclusion

5-Formyl-2-methoxybenzonitrile is more than a simple chemical; it is an enabling tool for innovation in chemical and pharmaceutical research. With a molecular weight of 161.16 g/mol , its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable and versatile intermediate.[2][3] Its strategic utility in constructing complex, biologically relevant scaffolds underscores its importance for researchers, scientists, and drug development professionals aiming to push the boundaries of molecular design.

References

-

2-Formyl-5-methoxybenzonitrile | C9H7NO2 | CID 46835342 . PubChem, National Institutes of Health. Available at: [Link]

- CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4. Google Patents.

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. Available at: [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry . Chemistry Steps. Available at: [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? . ResearchGate. Available at: [Link]

-

Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E . ACS Publications. Available at: [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. Available at: [Link]

- Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.

-

High-field NMR spectroscopy and FTICR mass spectrometry . Biogeosciences. Available at: [Link]

-

Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions . National Institutes of Health. Available at: [Link]

-

One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride . HETEROCYCLES. Available at: [Link]

Sources

- 1. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 2. 2-Formyl-5-methoxybenzonitrile | C9H7NO2 | CID 46835342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 21962-50-5|5-Formyl-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Navigating the Chemistry of 5-Formyl-2-methoxybenzonitrile: A Technical Guide to Safety and Hazard Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and Classification